molecular formula C14H15N7O3S B2599942 N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1396798-31-4

N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2599942
CAS RN: 1396798-31-4
M. Wt: 361.38
InChI Key: FGGJXLAQZUETAA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a tetrazole ring, a thiadiazole ring, and a carboxamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. These rings would likely contribute to the overall stability of the molecule and could also influence its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the tetrazole, thiadiazole, and carboxamide groups. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple heterocyclic rings and a carboxamide group could impact properties such as solubility, stability, and reactivity .

Scientific Research Applications

Antidiabetic Activity

The synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives, which are structurally related to the compound , have been explored. These compounds were evaluated for their α-amylase inhibition capability, a key target in diabetes management, showing promising results (Lalpara et al., 2021).

Nematocidal Activity

Research into 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group demonstrated significant nematocidal activities against Bursaphelenchus xylophilus. These compounds exhibited better performance than commercial nematicides, indicating their potential as lead compounds for nematicide development (Liu et al., 2022).

Anticancer and Analgesic Agents

A study on novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showed significant anti-inflammatory and analgesic activities. These compounds were evaluated for their COX-1/COX-2 inhibitory activities, with some showing high selectivity towards COX-2, demonstrating potential as anticancer and analgesic agents (Abu‐Hashem et al., 2020).

Photodynamic Therapy for Cancer Treatment

The synthesis of new zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing a Schiff base showed high singlet oxygen quantum yields. These properties are crucial for the effectiveness of Type II photosensitizers used in photodynamic therapy for cancer treatment, indicating the potential application of such compounds in this area (Pişkin et al., 2020).

Antimicrobial and Antifungal Activities

Various studies have synthesized and evaluated the antimicrobial and antifungal activities of novel substituted 1,3,4-thiadiazole and imidazo[2,1-b][1,3,4]thiadiazole derivatives. These compounds showed appreciable activity against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Chandrakantha et al., 2014).

Safety and Hazards

Without specific data, it’s hard to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential biological activities, studying its reactivity, and developing methods for its synthesis .

properties

IUPAC Name

N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O3S/c1-9-12(25-19-16-9)13(22)15-10-3-5-11(6-4-10)21-14(23)20(17-18-21)7-8-24-2/h3-6H,7-8H2,1-2H3,(H,15,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGJXLAQZUETAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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